N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
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Overview
Description
N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group, a dimethyl-substituted oxazole ring, and a sulfonamide functional group. These structural features contribute to its reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps. One common approach is the reaction of 2,4-dichloroaniline with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism by which N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes or proteins, potentially inhibiting their activity. The dichlorophenyl group may enhance binding affinity to certain biological targets, while the oxazole ring can contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-nitrobenzamide: Shares the dichlorophenyl group but differs in the presence of a nitrobenzamide moiety.
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Contains a similar dichlorophenyl group but has a triazole ring instead of an oxazole ring.
Uniqueness
The presence of both the oxazole ring and the sulfonamide group sets it apart from other similar compounds, providing a unique platform for further chemical modifications and applications .
Properties
Molecular Formula |
C11H10Cl2N2O3S |
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Molecular Weight |
321.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C11H10Cl2N2O3S/c1-6-11(7(2)18-14-6)19(16,17)15-10-4-3-8(12)5-9(10)13/h3-5,15H,1-2H3 |
InChI Key |
IQUHXVMHAADJBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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